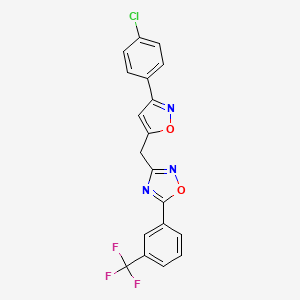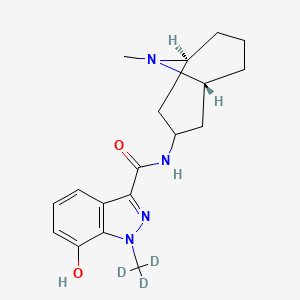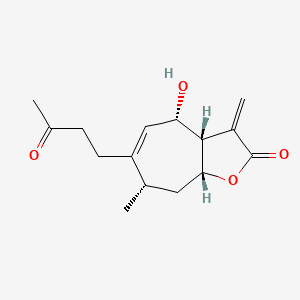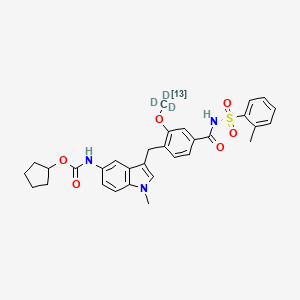
Zafirlukast-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zafirlukast-13C,d3 is a compound that is labeled with carbon-13 and deuterium. It is a derivative of Zafirlukast, which is a potent orally active leukotriene D4 receptor antagonist. Zafirlukast is known for its anti-asthmatic, anti-inflammatory, and anti-bacterial effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Zafirlukast-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Zafirlukast molecule. This labeling is typically achieved through synthetic organic chemistry techniques, where the isotopes are introduced at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and consistency of the labeled compound. The production is carried out under controlled conditions to maintain the integrity of the isotopic labels .
Analyse Des Réactions Chimiques
Types of Reactions
Zafirlukast-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
Zafirlukast-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Zafirlukast.
Biology: Employed in research on leukotriene receptors and their role in inflammatory processes.
Medicine: Investigated for its potential therapeutic effects in treating asthma and other inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
Zafirlukast-13C,d3 exerts its effects by blocking the action of cysteinyl leukotrienes on the CysLT1 receptors. This reduces the constriction of the airways, build-up of mucus in the lungs, and inflammation of the breathing passages. The molecular targets involved include the CysLT1 receptors, and the pathways affected are those related to leukotriene signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used for the treatment of asthma.
Pranlukast: Similar to Zafirlukast, used for treating asthma and allergic rhinitis.
Uniqueness
Zafirlukast-13C,d3 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. This labeling provides valuable insights that are not possible with the unlabeled compound .
Propriétés
Formule moléculaire |
C31H33N3O6S |
|---|---|
Poids moléculaire |
579.7 g/mol |
Nom IUPAC |
cyclopentyl N-[1-methyl-3-[[4-[(2-methylphenyl)sulfonylcarbamoyl]-2-(trideuterio(113C)methoxy)phenyl]methyl]indol-5-yl]carbamate |
InChI |
InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i3+1D3 |
Clé InChI |
YEEZWCHGZNKEEK-LBDFIVMYSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2C)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


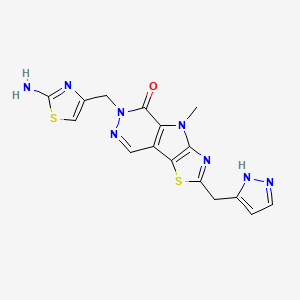

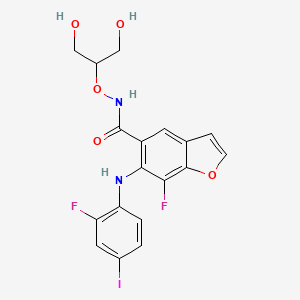


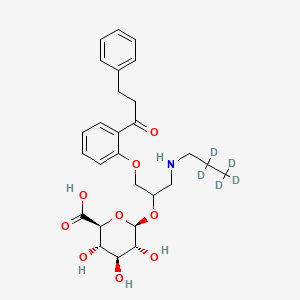

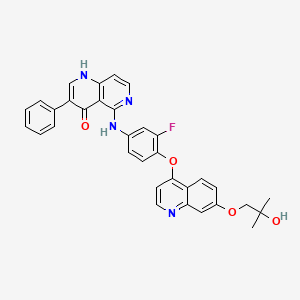
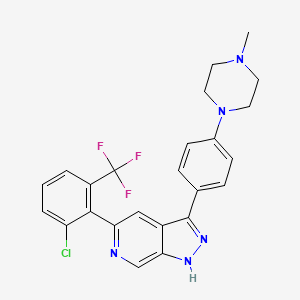
![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)

